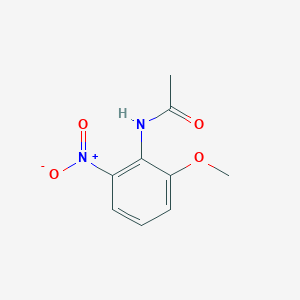
Acetamide, N-(2-methoxy-6-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-methoxy-6-nitrophenyl)- is an organic compound with the molecular formula C9H10N2O4. This compound is characterized by the presence of an acetamide group attached to a 2-methoxy-6-nitrophenyl ring. It is a derivative of acetamide and is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-methoxy-6-nitrophenyl)- typically involves the reaction of 2-methoxy-6-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-methoxy-6-nitrophenyl)- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure maximum yield. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Acetamide, N-(2-methoxy-6-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: The major product is 2-methoxy-6-nitroaniline.
Reduction: The major product is 2-methoxy-6-aminoaniline.
Substitution: The products vary depending on the substituent introduced.
科学的研究の応用
Chemistry
Acetamide, N-(2-methoxy-6-nitrophenyl)- serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for multiple chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amino group.
- Reduction : The compound can be converted into different derivatives.
- Substitution : The methoxy group can be replaced with other functional groups.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Studies involving human breast cancer cell lines (MCF-7) show that Acetamide, N-(2-methoxy-6-nitrophenyl)- induces apoptosis through oxidative stress and modulation of signaling pathways related to cell proliferation and survival.
Medicine
Ongoing research explores the therapeutic potential of Acetamide, N-(2-methoxy-6-nitrophenyl)- in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry
This compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity.
Antimicrobial Activity Study
A study conducted on various pathogens indicated that Acetamide, N-(2-methoxy-6-nitrophenyl)- exhibited significant antimicrobial properties. The results demonstrated effectiveness against common bacterial strains.
Anticancer Research
In research involving MCF-7 breast cancer cells:
- The compound demonstrated IC50 values indicating potent cytotoxicity.
- Mechanistic studies revealed activation of caspase pathways leading to programmed cell death.
作用機序
The mechanism of action of Acetamide, N-(2-methoxy-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Similar Compounds
- Acetamide, N-(4-methoxy-2-nitrophenyl)
- Acetamide, N-(2-methoxy-4-nitrophenyl)
- Acetamide, N-(2-methoxy-5-nitrophenyl)
Uniqueness
Acetamide, N-(2-methoxy-6-nitrophenyl)- is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
生物活性
Acetamide, N-(2-methoxy-6-nitrophenyl)- is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀N₂O₄
- CAS Number : 116496-81-2
- Structural Features : The compound features an acetamide group linked to a 2-methoxy-6-nitrophenyl moiety, which influences its reactivity and biological interactions.
The biological activity of Acetamide, N-(2-methoxy-6-nitrophenyl)- is primarily attributed to its structural components:
- Nitro Group Reduction : The nitro group can be reduced to an amino group under specific conditions, leading to the formation of reactive intermediates that may interact with cellular targets.
- Methoxy Group Influence : The methoxy group enhances solubility and bioavailability, facilitating interactions with various biological molecules.
Antimicrobial Properties
Research indicates that Acetamide, N-(2-methoxy-6-nitrophenyl)- exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Potential
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of signaling pathways related to cell proliferation and survival .
Case Studies
- Study on Antimicrobial Activity :
-
Anticancer Research :
- In a study involving human breast cancer cell lines (MCF-7), Acetamide, N-(2-methoxy-6-nitrophenyl)- demonstrated IC50 values indicating potent cytotoxicity.
- Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Acetamide, N-(4-methoxy-2-nitrophenyl) | Moderate antimicrobial activity | Different substitution pattern affects reactivity |
| Acetamide, N-(2-hydroxy-5-nitrophenyl) | Antioxidant properties | Hydroxy group enhances interaction with radicals |
| Acetamide, N-(2-methoxy-4-nitrophenyl) | Lower anticancer efficacy | Variations in nitro positioning influence potency |
特性
CAS番号 |
116496-81-2 |
|---|---|
分子式 |
C10H12N2O4 |
分子量 |
224.21 g/mol |
IUPAC名 |
N-(2-methoxy-4-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(12(14)15)10(11-7(2)13)9(5-6)16-3/h4-5H,1-3H3,(H,11,13) |
InChIキー |
DOEHGANMBXMZDY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(C(=C1)OC)NC(=O)C)[N+](=O)[O-] |
同義語 |
N-(2-METHOXY-4-METHYL-6-NITROPHENYL)ACETAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















